molecular formula C19H22ClN3O B5688760 N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide

N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide

Cat. No.: B5688760
M. Wt: 343.8 g/mol
InChI Key: QKDIVYPBFAIWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15(24)21-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)19-8-4-17(20)5-9-19/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDIVYPBFAIWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-acetamidobenzyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with histamine receptors, influencing allergic responses and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a versatile compound for research and development in multiple fields .

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